molecular formula C20H16N4O2 B5826988 2-ethyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]quinoline-4-carbohydrazide

2-ethyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]quinoline-4-carbohydrazide

Cat. No.: B5826988
M. Wt: 344.4 g/mol
InChI Key: WRNHAFXCIDRYQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]quinoline-4-carbohydrazide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-ethyl-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]quinoline-4-carbohydrazide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 2-ethylquinoline-4-carbohydrazide with 2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde under acidic or basic conditions . The reaction conditions often involve heating the mixture to facilitate the formation of the desired product. Industrial production methods may employ catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

2-ethyl-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]quinoline-4-carbohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 2-ethyl-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]quinoline-4-carbohydrazide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and cell division, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

2-ethyl-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]quinoline-4-carbohydrazide can be compared with other quinoline derivatives such as:

    Quinoline-2-carboxylic acid: Known for its antimicrobial properties.

    4-hydroxyquinoline: Used in the synthesis of various pharmaceuticals.

    2,4-dihydroxyquinoline: Exhibits unique biological activities.

The uniqueness of 2-ethyl-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]quinoline-4-carbohydrazide lies in its specific structural features, which confer distinct biological activities and chemical reactivity compared to other quinoline derivatives .

Properties

IUPAC Name

2-ethyl-N-[(2-hydroxy-1H-indol-3-yl)imino]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c1-2-12-11-15(13-7-3-5-9-16(13)21-12)19(25)24-23-18-14-8-4-6-10-17(14)22-20(18)26/h3-11,22,26H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNHAFXCIDRYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=C1)C(=O)N=NC3=C(NC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.